Product packaging for Cyclohexyl diphenyl phosphate(Cat. No.:CAS No. 4281-67-8)

Cyclohexyl diphenyl phosphate

Cat. No.: B11951330
CAS No.: 4281-67-8
M. Wt: 332.3 g/mol
InChI Key: CPKKNIYMTSBFIQ-UHFFFAOYSA-N
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Description

Contextualization of Phosphate (B84403) Esters in Contemporary Chemical Research

Phosphate esters are ubiquitous in both biological systems and industrial applications. In biochemistry, they form the backbone of DNA and RNA, and are central to energy transfer through molecules like adenosine (B11128) triphosphate (ATP). chemsrc.com In industrial chemistry, their utility is vast and varied. They are extensively used as flame retardants, plasticizers, hydraulic fluids, and additives for lubricants. nih.govumass.edu The drive to replace halogenated flame retardants, many of which are now restricted due to environmental and health concerns, has spurred significant research into phosphorus-based alternatives like phosphate esters. umass.eduaccustandard.comhpst.cz This has positioned organophosphorus chemistry, and specifically the study of phosphate esters, at the forefront of developing safer and more effective materials for a wide range of products. accustandard.comberkeley.edu

General Structural Classification of Aryl and Alkyl Phosphate Compounds

Organophosphorus compounds are classified based on the oxidation state of the phosphorus atom and the nature of the groups attached to it. coleparmer.com The most common classes are derivatives of phosphorus(V) and phosphorus(III). coleparmer.com

Phosphate esters are phosphorus(V) compounds, with the general structure O=P(OR)₃, where 'R' can be an alkyl or an aryl group. chemsrc.com They are esters of phosphoric acid and can be categorized based on the number of organic substituents:

Phosphate Monoesters: One organic group attached (e.g., R-O-P(O)(OH)₂).

Phosphate Diesters: Two organic groups attached (e.g., R¹-O-P(O)(OR²)-OH).

Phosphate Triesters: Three organic groups attached (e.g., R¹-O-P(O)(OR²)(OR³)).

Cyclohexyl diphenyl phosphate is a triester with mixed substituents: one alkyl group (cyclohexyl) and two aryl groups (phenyl). This mixed structure allows for the fine-tuning of its physical and chemical properties.

Fundamental Reactivity Principles Governing Phosphate Transformations

The reactivity of phosphate esters is centered on the electrophilic nature of the phosphorus atom. These compounds undergo nucleophilic substitution reactions, which can proceed through two main pathways: google.com

Attack at the Phosphorus Atom (O-P cleavage): A nucleophile attacks the phosphorus center, leading to the displacement of one of the ester groups. This can occur via a dissociative mechanism, involving a metaphosphate intermediate, or an associative (addition-elimination) mechanism, which proceeds through a five-coordinate trigonal bipyramidal intermediate. nih.govgoogle.com

Attack at the Carbon Atom (O-C cleavage): The nucleophile attacks the carbon atom of the ester group, with the phosphate moiety acting as a leaving group. google.com The diphenyl phosphate group, in particular, is an excellent leaving group, a property exploited in various organic synthesis applications. chemsrc.com

The stability of the phosphate ester bond is a key feature; they are significantly less reactive than analogous carboxylic esters, a property attributed to resonance stabilization and the tetrahedral geometry which makes the phosphorus atom less electrophilic. wikipedia.orgbeilstein-journals.org The Atherton-Todd reaction is a classic and versatile method for synthesizing phosphate esters, phosphoramidates, or phosphonates by reacting a dialkyl phosphite (B83602) with an alcohol or amine in the presence of a base and a carbon tetrahalide like carbon tetrachloride. wikipedia.orgbeilstein-journals.orgsioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21O4P B11951330 Cyclohexyl diphenyl phosphate CAS No. 4281-67-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4281-67-8

Molecular Formula

C18H21O4P

Molecular Weight

332.3 g/mol

IUPAC Name

cyclohexyl diphenyl phosphate

InChI

InChI=1S/C18H21O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

CPKKNIYMTSBFIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Direct Synthetic Routes for Cyclohexyl Diphenyl Phosphate (B84403)

The primary methods for synthesizing cyclohexyl diphenyl phosphate involve the creation of a phosphorus-oxygen bond between a diphenyl phosphate precursor and cyclohexanol (B46403).

The formation of this compound is efficiently achieved through the esterification of cyclohexanol with a reactive derivative of diphenyl phosphoric acid. A common and effective method involves the reaction of diphenyl chlorophosphate with cyclohexanol. chemicalbook.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Another modern approach involves the direct, one-pot esterification of diphenyl phosphoric acid with an alcohol. koreascience.kr This can be accomplished using a combination of triphenylphosphine (B44618) (Ph₃P) and trichloroacetonitrile (B146778) (Cl₃CCN), which activates the phosphoric acid derivative for nucleophilic attack by the alcohol. koreascience.kr While direct esterification of phosphoric acid itself can be challenging, the use of its more reactive derivatives like the chloride or in situ activated forms provides a high-yielding and reliable pathway to the desired triester. koreascience.krwikipedia.org

Table 1: Key Synthetic Methods for Phosphate Ester Formation
Phosphorus ReagentCoupling PartnerKey Reagents/ConditionsProduct
Diphenyl chlorophosphateCyclohexanolBase (e.g., Triethylamine)This compound
Diphenyl phosphoric acidCyclohexanolPh₃P, Cl₃CCN, CH₂Cl₂This compound

The optimization of reaction conditions is critical for controlling the efficiency and selectivity of phosphoryl transfer. In reactions involving substituted cyclohexanols, achieving regioselectivity (differentiating between multiple hydroxyl groups) and stereoselectivity (controlling the formation of axial vs. equatorial isomers) is paramount.

The reactivity of the phosphorylation agent can be fine-tuned by altering the leaving group on the phosphorus atom. whiterose.ac.uk For instance, replacing a highly reactive chloride leaving group with a less reactive one, such as a nitrophenoxy group, can slow the reaction rate. whiterose.ac.uk This modulation of reactivity can enhance the stereodirecting influence of catalysts or adjacent functional groups, potentially leading to higher selectivity. whiterose.ac.uk Factors such as reaction temperature, solvent polarity, and the presence of catalysts play a significant role in governing the stereochemical outcome of the phosphoryl transfer. Lowering the temperature, for example, often increases the selectivity of a reaction by amplifying the energetic differences between competing reaction pathways.

Esterification Reactions Utilizing Phosphoric Acid Derivatives and Cyclohexanol

Functionalization and Derivatization Strategies

Beyond its synthesis, the diphenyl phosphate group is a versatile functional moiety in organic synthesis, primarily by serving as an excellent leaving group in nucleophilic substitution reactions. rsc.orgthieme-connect.de

The diphenyl phosphate anion is a stable species due to the delocalization of the negative charge through resonance and the inductive effect of the phenyl groups, making it an effective leaving group. libretexts.org This property is harnessed in various substitution reactions where the C-O bond of the phosphate ester is cleaved upon attack by a nucleophile. thieme-connect.de The reactivity of these phosphate esters can be further enhanced through coordination with metal catalysts, making them "tunable" substrates for a range of transformations. rsc.orgmdpi.com

Diphenyl phosphates are particularly effective leaving groups in substitutions at benzylic positions. mdpi.comresearchgate.net Benzylic diphenyl phosphates readily undergo Sₙ2 reactions with a variety of nucleophiles. A significant advantage of using the diphenyl phosphate group over smaller dialkyl phosphate groups (such as diethyl phosphate) is the prevention of unwanted side reactions. researchgate.net When using diethyl benzylic phosphates, nucleophiles can sometimes attack the ethyl group of the phosphate ester instead of the desired benzylic carbon. researchgate.net The bulky phenyl groups in diphenyl phosphate sterically hinder this undesired attack on the ester alkyl group, ensuring that the substitution occurs cleanly at the benzylic position. researchgate.net

Table 2: Comparison of Leaving Groups in Benzylic Substitution
Substrate (Leaving Group)Desired Reaction SiteCompeting Reaction SiteOutcomeReference
Benzylic Diethyl PhosphateBenzylic CarbonEthyl Carbon of PhosphateCompetition between desired and unwanted substitution researchgate.net
Benzylic Diphenyl PhosphateBenzylic CarbonNoneClean substitution at the benzylic position researchgate.net

Nucleophilic substitution reactions involving a diphenyl phosphate leaving group at a chiral center, such as a secondary benzylic carbon, typically proceed with a predictable stereochemical outcome. Consistent with a classic Sₙ2 mechanism, the reaction occurs with a complete inversion of configuration at the electrophilic carbon atom. mdpi.comresearchgate.net Studies on enantioenriched secondary benzylic diphenyl phosphates have confirmed that nucleophilic displacement of the diphenyl phosphate group leads to the formation of a product with the opposite stereochemistry, demonstrating the high stereospecificity of this transformation. researchgate.net

Benzylic Substitution Reactions and Alkyl Group Interference

Cross-Coupling Reactions Involving Organophosphates

Organophosphates have emerged as versatile electrophiles in transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The utility of organophosphates, such as aryl and vinyl phosphates, stems from their ability to function as effective leaving groups, comparable to more traditional halides and triflates.

Several types of cross-coupling reactions successfully employ organophosphate substrates:

Kumada Coupling: This reaction involves the coupling of an organophosphate with a Grignard reagent. It has been effectively catalyzed by nickel and iron complexes. For instance, nickel-catalyzed Kumada reactions of naphthyl phosphates with alkyl Grignard reagents have been utilized in the total synthesis of natural products. mdpi.com Similarly, iron catalysts have proven effective for the cross-coupling of heteroaryl phosphates, such as pyrimidyl diethyl phosphates, with Grignard reagents to produce substituted pyrimidines. mdpi.com

Negishi Coupling: The cross-coupling of organophosphates with organozinc reagents, known as the Negishi reaction, is also a valuable synthetic tool. The efficiency of this reaction is influenced by the specific structures of the organophosphate and the organometallic reagent. mdpi.com For example, aryl diethyl phosphates can react with trialkyl aluminums in the presence of a nickel catalyst at room temperature. mdpi.com

Reductive Cross-Coupling: Under reductive conditions, organophosphates can be coupled with organobromides. This has been demonstrated using both iron and nickel catalysts. mdpi.com

The mechanism of these reactions generally involves the oxidative addition of the transition metal catalyst to the carbon-oxygen bond of the phosphate group. This is followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The versatility of these methods allows for the synthesis of a wide array of compounds, including complex alkenes and substituted aromatic systems. mdpi.com

Electrochemical Approaches to Carbon-Carbon, Carbon-Nitrogen, Carbon-Phosphorus, and Carbon-Sulfur Bond Formation

Electrosynthesis has gained prominence as a green and efficient alternative to traditional chemical methods for bond formation. beilstein-journals.orgnih.gov This approach uses electricity to drive chemical reactions, often avoiding the need for harsh reagents, high temperatures, and metal catalysts. beilstein-journals.orgfrontiersin.org In the context of organophosphorus chemistry, electrochemical methods have enabled novel pathways for creating C–P, C–C, C–N, and C–S bonds. beilstein-journals.orgresearchgate.net

A key strategy in the electrochemical synthesis involving organophosphorus compounds is the anodic generation of highly reactive phosphorus-centered radical cations. frontiersin.orgnih.gov These electrophilic intermediates can then react with a variety of nucleophiles. For example, a catalyst- and external oxidant-free electrochemical method has been developed for the C-H phosphorylation of arenes. nih.gov In this process, P-radical cations are generated at the anode and react with arenes to form aryl phosphorus compounds under mild conditions. frontiersin.orgnih.gov This technique is notable for its high tolerance of various functional groups, allowing for the late-stage functionalization of complex molecules like natural products. nih.gov

Electrochemical methods have also been successfully applied to:

C–P Coupling of Alkenes and Alkynes: The coupling of C–H bonds of alkynes and alkenes with dialkyl phosphonates has been achieved using carbon and platinum electrodes, sometimes with a silver catalyst. beilstein-journals.org

N–P Bond Formation: The electrochemical reaction of carbazoles with diphenylphosphine (B32561) has been reported to form N–P bonds with high selectivity in an undivided cell, using carbon and nickel electrodes. beilstein-journals.org

These electrochemical approaches represent a significant advancement in sustainable chemistry, offering precise control over reactions and minimizing waste production. beilstein-journals.orgnih.gov

Catalytic Applications in Organic Synthesis and Polymer Science

Beyond its role as a substrate, the diphenyl phosphate moiety is a cornerstone of modern organocatalysis, particularly in the field of polymer science.

Organocatalysis in Ring-Opening Polymerization (ROP)

Role of Diphenyl Phosphate as an Acidic Organocatalyst

Diphenyl phosphate (DPP) has been identified as a highly efficient, weak acid organocatalyst for the ring-opening polymerization (ROP) of various cyclic monomers. tandfonline.comacs.org Its moderate acidity is crucial for promoting monomer activation without causing undesirable side reactions that can occur with stronger acids. rsc.orgsci-hub.se The catalytic activity of DPP relies on an "activated monomer mechanism". acs.orgacs.org In this mechanism, the phosphate group protonates and activates the carbonyl group of a cyclic ester or carbonate monomer. This activation facilitates the nucleophilic attack by an initiator, typically an alcohol, leading to the ring opening of the monomer and the propagation of the polymer chain. acs.org This process avoids the formation of metal contaminants in the final polymer, which is a significant advantage for biomedical applications. sci-hub.se

Controlled/Living Polymerization of Cyclic Esters and Carbonates

A major advantage of using diphenyl phosphate as a catalyst is its ability to facilitate controlled/living polymerizations. acs.orgrsc.org This means that the polymerization proceeds with a high degree of control over the polymer's molecular weight and structure, and the polymer chains remain active for further reactions. acs.org This control is evidenced by the production of polymers with narrow molecular weight distributions (polydispersity indices, Mw/Mn, often below 1.2). acs.orgacs.org

The DPP-catalyzed ROP has been successfully applied to a range of monomers, including ε-caprolactone (ε-CL), δ-valerolactone (δ-VL), and trimethylene carbonate (TMC). acs.orgacs.org The living nature of these polymerizations is confirmed by kinetic studies and chain-extension experiments, where the addition of a second batch of monomer leads to a predictable increase in the polymer's molecular weight while maintaining a narrow polydispersity. acs.orgacs.org These polymerizations proceed smoothly at ambient temperatures, minimizing side reactions like backbiting and transesterification. acs.orgacs.org

Table 1: DPP-Catalyzed Ring-Opening Polymerization of Various Monomers

MonomerInitiator[Monomer]₀/[Initiator]₀/[DPP]₀PolymerMn,NMR ( g/mol )Mw/MnReference
δ-Valerolactone (δ-VL)3-Phenyl-1-propanol (PPA)50/1/1PVL55501.07 acs.org
ε-Caprolactone (ε-CL)3-Phenyl-1-propanol (PPA)50/1/1PCL56001.11 acs.org
Trimethylene Carbonate (TMC)3-Phenyl-1-propanol (PPA)50/1/1PTMC52001.15 acs.org
ε-Caprolactone (ε-CL)Ethyl diphenylphosphinite (EDPP)100/1/1PCL98001.21 rsc.org
δ-Valerolactone (δ-VL)Ethyl diphenylphosphinite (EDPP)100/1/1PVL89001.23 rsc.org
Synthesis of Block Copolymers with Defined Microstructures

The living nature of DPP-catalyzed ROP makes it an excellent method for synthesizing well-defined block copolymers. rsc.orgacs.org By sequentially introducing different monomers into the reaction mixture, block copolymers with distinct segments can be created. acs.org This "catalyst switch" strategy allows for the creation of complex polymer architectures from a variety of monomers. rsc.org

For example, the successful synthesis of poly(trimethylene carbonate)-block-poly(δ-valerolactone) and poly(trimethylene carbonate)-block-poly(ε-caprolactone) has been demonstrated. acs.org The process involves the polymerization of the first monomer (e.g., TMC) to completion, followed by the addition of the second monomer (e.g., δ-VL or ε-CL), which then polymerizes from the active end of the first polymer block. acs.org This methodology has also been combined with other polymerization techniques, such as photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, in a one-pot synthesis to create novel block copolymers like poly(ε-caprolactone)-b-poly(methyl acrylate) (PCL-b-PMA). researchgate.net

Table 2: Synthesis of Block Copolymers using DPP-Catalyzed ROP

First BlockSecond BlockCopolymerMn ( g/mol )Mw/MnReference
Poly(δ-valerolactone)Poly(ε-caprolactone)PVL-b-PCL11,0001.09 acs.org
Poly(trimethylene carbonate)Poly(δ-valerolactone)PTMC-b-PVL10,8001.18 acs.org
Poly(trimethylene carbonate)Poly(ε-caprolactone)PTMC-b-PCL11,1001.19 acs.org
Poly(ε-caprolactone)Poly(methyl acrylate)PCL-b-PMA13,2001.15 researchgate.net
Production of End-Functionalized and Macrocyclic Polymers

Extensive research has been conducted on the use of organophosphate catalysts, particularly diphenyl phosphate, for the ring-opening polymerization (ROP) of various cyclic monomers to produce polyesters and polycarbonates. rsc.orgresearchgate.net These methods often involve the use of functional initiators to introduce specific end-groups to the polymer chains, resulting in end-functionalized polymers. rsc.org Furthermore, strategies such as intramolecular "click" cyclization of appropriately functionalized linear polymers, often synthesized using organocatalysts, have been employed to create macrocyclic polymers. nih.gov However, no specific studies were identified that utilize this compound as the catalyst or precursor in these synthetic methodologies.

Structural Elucidation and Theoretical Characterization

Advanced Spectroscopic and Diffraction Techniques

Spectroscopic and diffraction methods are fundamental to elucidating the molecular architecture of cyclohexyl diphenyl phosphate (B84403).

The phosphorus atom exhibits a distorted tetrahedral geometry, which is characteristic of phosphate esters. mdpi.com The bond angles within the phosphate group range from approximately 96.3° to 120.0°. mdpi.com The crystal structure reveals specific torsion angles that define the orientation of the phenyl groups relative to the phosphate core. mdpi.com The analysis of related structures in the Cambridge Structural Database (CSD) shows that the diphenyl phosphate fragment commonly adopts two primary conformations, designated as –synclinal (–sc) and +synclinal (+sc), based on the C–O–P–O torsion angle. mdpi.com

Table 1: Selected Bond Angles for the Diphenyl Phosphate Anion Moiety Data extracted from the analysis of dicyclohexylammonium (B1228976) O,O'-diphenyl phosphate. mdpi.com

NMR spectroscopy provides detailed information about the chemical environment of atoms in a solution. For the diphenyl phosphate anion in a DMSO-d₆ solvent, distinct signals are observed in ¹H, ¹³C, and ³¹P NMR spectra. mdpi.com

¹H NMR: Aromatic protons appear in the expected downfield region between 7.02 and 7.28 ppm. mdpi.com

¹³C NMR: The carbon atoms of the phenyl rings show signals at 153.87 ppm (ipso-carbon, coupled to phosphorus), 129.46 ppm, 122.82 ppm, and 120.34 ppm (ortho-carbon, coupled to phosphorus). mdpi.com

³¹P NMR: A single resonance at -12.70 ppm confirms the presence of the phosphate group. mdpi.com

Table 2: NMR Spectroscopic Data for the Diphenyl Phosphate Anion Data observed in DMSO-d₆. mdpi.com

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorption bands for the diphenyl phosphate moiety include those for P=O, P-O-C, and aromatic C-H bonds. mdpi.com

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. For the diphenyl phosphate anion, prominent peaks in the mass spectrum correspond to the loss of one or two hydrogen atoms. mdpi.com Additionally, predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for protonated and other adducts of cyclohexyl diphenyl phosphate. uni.lu

Table 3: Spectroscopic Data (IR & MS) Data for the diphenyl phosphate moiety from its dicyclohexylammonium salt. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Conformational Analysis and Molecular Geometry

The phosphorus atom in phosphate esters is tetrahedral, making it a potential stereocenter. libretexts.org Chirality arises if the four groups attached to the phosphorus atom are different. libretexts.orgnih.gov In the case of this compound, the substituents on the central phosphorus atom are a cyclohexyloxy group, two phenoxy groups, and a double-bonded oxygen atom. Because two of the ester groups (the phenoxy groups) are identical, the phosphorus center in this specific molecule is achiral. Therefore, this compound does not have enantiomers based on a chiral phosphorus atom.

The cyclohexyl group is known for its conformational flexibility, predominantly adopting a stable chair conformation that minimizes torsional and steric strain. mdpi.comresearchgate.net In the crystal structure of the related dicyclohexylammonium cation, the cyclohexyl rings are observed in this chair conformation. mdpi.com It is expected that the cyclohexyl ring in this compound would similarly favor the chair form.

Table of Mentioned Compounds

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Reaction Regioselectivity and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. scispace.comuniroma2.it Unlike traditional methods based on the complex many-electron wavefunction, DFT utilizes the electron density, n(r), as the fundamental variable, which simplifies calculations while in principle being exact. scispace.com This approach is widely used to predict molecular properties, including geometries, energies, and spectroscopic parameters. mdpi.com

For this compound, DFT can elucidate its electronic structure, providing insights into its reactivity. By calculating the distribution of electron density and molecular orbitals, one can identify the most electron-rich and electron-poor regions of the molecule. The phosphorus atom, being bonded to four electronegative oxygen atoms, is expected to be highly electrophilic. DFT calculations can quantify the partial charges on each atom, confirming the electrophilic nature of the phosphorus center and the nucleophilic character of the phosphoryl oxygen atoms.

Furthermore, DFT is instrumental in predicting reaction regioselectivity. In reactions involving nucleophilic attack on the phosphate ester, there are several potential electrophilic sites, including the phosphorus atom and the carbon atoms of the phenyl and cyclohexyl rings. By modeling the molecule and its frontier molecular orbitals (HOMO and LUMO), DFT can help predict the most likely site of attack. The Fukui function and dual descriptor, which are derived from DFT, are conceptual tools that can be used to quantify the local reactivity and predict where a nucleophile or electrophile will preferentially react. uniroma2.it

Hirshfeld Surface Analysis for Crystalline Interactions

Hirshfeld surface analysis is a graphical tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comscirp.org By partitioning crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, a unique "Hirshfeld surface" is generated for a molecule. researchgate.net This surface can be mapped with various properties, such as d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, to highlight intermolecular contacts.

For the diphenyl phosphate anion, Hirshfeld surface analysis reveals the nature and extent of its crystalline interactions. mdpi.com The d_norm map shows distinct red areas, indicating close intermolecular contacts that are shorter than the van der Waals radii sum, which correspond to hydrogen bonds. mdpi.comscirp.org

O···H/H···O contacts: These appear as distinct "spikes" on the plot and represent the dominant hydrogen bonding interactions, contributing a significant portion of the total surface contacts. mdpi.com

H···H contacts: These typically form the largest contribution, reflecting the abundance of hydrogen atoms on the molecular surface. mdpi.com

C···H/H···C contacts: These arise from the C–H···π interactions between the cyclohexyl or phenyl C-H groups and the aromatic rings of adjacent molecules. mdpi.comscirp.org

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Fingerprint Plots for the Diphenyl Phosphate Anion This table illustrates typical percentage contributions of various interactions as determined by Hirshfeld analysis on a crystal containing the diphenyl phosphate anion.

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H~45-55%Represents contacts between hydrogen atoms on neighboring molecules.
O···H/H···O~20-30%Corresponds to N-H···O and C-H···O hydrogen bonds.
C···H/H···C~10-15%Indicative of C-H···π aromatic interactions.
C···C~2-5%Represents π-π stacking interactions between phenyl rings.
Other (P···H, P···C, etc.)~1-3%Minor contributions from other atomic contacts.

Theoretical Studies on Reaction Mechanisms and Transition States

The reactions of organophosphorus compounds, particularly nucleophilic substitution at the phosphorus center, are of immense importance and have been the subject of extensive mechanistic studies. scispace.comfrontiersin.org Theoretical investigations are crucial for mapping the potential energy surfaces of these reactions and characterizing the structures of short-lived transition states (TS) or intermediates. nih.gov For a compound like this compound, nucleophilic substitution can proceed through several possible mechanisms. frontiersin.org

Concerted Mechanism ([A_N D_N]): This is a single-step, S_N2-like process where the nucleophile attacks the phosphorus atom concurrently with the departure of the leaving group. The reaction proceeds through a single pentacoordinate transition state. scispace.comsapub.org Theoretical studies focus on locating this TS and analyzing its geometry to determine whether it is "early" (reactant-like) or "late" (product-like), which provides insight into the degree of bond formation and bond cleavage. sapub.org

Stepwise Associative Mechanism ([A_N + D_N]): This two-step pathway involves the initial attack of the nucleophile to form a stable or transient pentacoordinate intermediate (a phosphorane). This intermediate then breaks down in a second step to release the leaving group. scispace.comfrontiersin.org Computational studies can determine the relative energy barriers for the formation and breakdown of this intermediate to identify the rate-determining step. scispace.com

Stepwise Dissociative Mechanism ([D_N + A_N]): This pathway involves the initial, rate-limiting cleavage of the P-O bond to form a highly reactive, tricoordinate metaphosphate intermediate, which is then rapidly attacked by the nucleophile. frontiersin.org This mechanism is more common for phosphate monoesters.

For triesters like this compound, reactions typically favor associative or concerted pathways. sapub.org Theoretical calculations, often using DFT, can compute the activation energies for each potential pathway. By comparing these energies, the most favorable reaction mechanism can be predicted. Furthermore, analysis of the transition state structures, including bond lengths and angles, and the use of techniques like Natural Bond Orbital (NBO) analysis can rationalize the electronic factors that stabilize one TS over another. rsc.org

Molecular Docking Simulations for Enzyme-Substrate Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug design to understand and predict the interactions between potential inhibitors and enzyme active sites. acs.org

Dialkyl phenyl phosphates, including di-cyclohexyl phenyl phosphate, have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net Molecular docking simulations have been employed to rationalize the observed inhibitory activity of these compounds. researchgate.net

The simulations suggest that the binding affinity of dialkyl phenyl phosphates to BChE generally increases with the length and bulk of the alkyl chains. researchgate.net For di-cyclohexyl phenyl phosphate, the cyclohexyl groups can form favorable hydrophobic interactions within the enzyme's active site gorge. Docking studies revealed several possible binding modes that correlate with the nature of the inhibition:

Deep Gorge Binding: The inhibitor binds deep within the active site gorge, near the catalytic triad. This mode of binding is often associated with competitive inhibition. researchgate.net

Mid-Gorge Binding: The inhibitor is positioned midway up the active site gorge. researchgate.net

Peripheral Site Binding: The inhibitor interacts with a peripheral anionic site (PAS) near the entrance of the gorge. researchgate.net

The specific orientation and position of di-cyclohexyl phenyl phosphate within the BChE active site, as predicted by flexible docking simulations, determine the strength and nature of its inhibitory activity. researchgate.net These computational models provide a structural basis for the molecule's biological function and guide the design of more potent inhibitors.

Environmental Dynamics and Degradation Pathways

Environmental Occurrence, Transport, and Distribution

The journey of Cyclohexyl Diphenyl Phosphate (B84403) and other OPEs into and through the environment is a multifaceted process, beginning with their release from a wide array of industrial and consumer products.

Organophosphate esters (OPEs) are synthetically produced chemicals widely utilized as flame retardants and plasticizers. tandfonline.com Their application in numerous industrial and consumer goods results in their release and subsequent detection in various environmental matrices. bohrium.commdpi.com The primary sources of OPEs in the environment are diffuse emissions from products where they are used as additives.

Major contributors to OPE environmental loads include:

Industrial and Consumer Products: OPEs are incorporated into plastics, textiles, furniture, and electronic devices. mdpi.com They are also components of lubricants, hydraulic fluids, and paints. nih.govinchem.org

Wastewater Treatment Plants (STPs): STPs are significant point sources for the release of OPEs into aquatic environments, as many of these compounds are not fully removed during treatment processes. diva-portal.org Effluent from STPs is a primary pathway for OPEs to enter rivers and oceans.

Tire and Road Wear Particles (TRWPs): The abrasion of tires during driving releases microscopic particles that contain various chemical additives, including OPEs. detritusjournal.com These particles can be transported into soil, water, and air.

Manufacturing and Recycling: Industrial activities related to the production of OPEs and the manufacturing and recycling of products containing them can lead to environmental emissions. gdut.edu.cn

Atmospheric Deposition: OPEs can volatilize from products and be transported over long distances in the atmosphere, eventually being deposited into soil and water bodies. mdpi.com

Recent studies have also pointed to the transformation of organophosphite antioxidants as an indirect source of certain OPEs in the atmosphere. tandfonline.com

Long-range atmospheric transport is another significant pathway for the distribution of OPEs, allowing them to contaminate remote areas far from their original sources. mdpi.com In terrestrial systems, OPEs can contaminate soil through atmospheric deposition. mdpi.com

The mobility of OPEs and their degradation products in groundwater is a key concern. For instance, diphenyl phosphate (DPHP), a common degradation product of several aryl phosphates, demonstrates low sorption to surficial sediments. nih.gov This low sorption potential suggests that DPHP could be highly mobile and transported rapidly in groundwater systems. nih.gov Conversely, OPEs with lower water solubility have a greater tendency to be absorbed by sediments, which can limit their mobility in water but create a long-term reservoir of contamination. bibliotekanauki.pl The mobility of phosphorus in nearshore aquifers has been shown to be closely linked to iron cycling under different redox conditions. nih.gov

The interaction between OPEs and sediments is a critical process that governs their fate and bioavailability in aquatic environments. researchgate.net Most OPEs exhibit a strong tendency to adsorb to carbon-rich suspended particles and bottom sediments. ifremer.fr This sorption behavior is influenced by the physicochemical properties of both the chemical and the sediment. researchgate.net

A study on diphenyl phosphate (DPHP), a metabolite of triphenyl phosphate (TPhP) and other aryl phosphates, found that its sorption onto both clay-rich and sandy sediments was relatively low. nih.gov The research reported an average organic carbon-normalized sorption coefficient (log KOC) value of 2.30. nih.gov

Table 1: Sorption Coefficient for Diphenyl Phosphate

Compound Sediment Type Log KOC Reference

Research on TPhP and its degradation intermediates, including DPHP and phenyl phosphate (PhP), revealed that their sorption process on sediments was best described by a pseudo-second-order model, indicating the involvement of chemisorption. nih.gov The study highlighted that sediment organic matter, zeta potential, and the elemental carbon-to-hydrogen ratio positively correlated with the amount of sorption. nih.gov The sorption mechanisms were found to involve hydrophobicity, π-π interactions, Lewis acid-base interactions, and hydrogen bonding, resulting in nonlinear sorption isotherms. nih.gov Desorption hysteresis was also observed, suggesting that these compounds can be persistently retained in sediments. nih.gov

Fugacity models are valuable tools for predicting the environmental fate and distribution of organic chemicals. trentu.caulisboa.pt These models use the concept of fugacity, or "escaping tendency," to describe how a chemical partitions between different environmental compartments such as air, water, soil, and sediment. ulisboa.pt There are several levels of fugacity models (Level I, II, III, and IV), which increase in complexity to account for processes like advection and non-equilibrium conditions. ulisboa.pt

A Level III fugacity model, which assumes a non-equilibrium but steady-state system, has been used to predict the partitioning of related compounds like triphenyl phosphate (TPhP). Such models predict that TPhP is likely to partition predominantly to soil and sediment when released into the environment. The required inputs for these models typically include the chemical's molecular mass, water solubility, vapor pressure, and octanol-water partition coefficient (KOW). trentu.caunipd.it

Fugacity-based models have also been applied to understand the bioaccumulation of chemicals in food webs and to assess emissions in indoor environments. ulisboa.ptresearchgate.net For a compound like cyclohexyl diphenyl phosphate, a fugacity model would provide insights into which environmental compartments it is most likely to accumulate in, its primary loss mechanisms, and its potential for intermedia transport. trentu.ca

As additive flame retardants and plasticizers, OPEs like this compound are not chemically bound to the polymer matrices they are mixed with. berkeley.edu This makes them susceptible to leaching or volatilizing from consumer products over time. gdut.edu.cnbibliotekanauki.pl This leaching process is a significant pathway for their entry into the environment. inchem.org

Tire and road wear particles (TRWPs) have been identified as a notable source of polymer-associated contaminants. detritusjournal.com Automobile tires contain various functional additives that can be released into the environment as the tire wears down. nih.gov Research has focused on developing methodologies to quantify the leaching and environmental availability of these chemicals from TRWPs. nih.gov

Studies have shown that the release of chemicals from TRWPs is influenced by factors such as the chemical's hydrophobicity and solubility. nih.gov For example, a study on several tire chemicals found that the fraction released to water varied significantly depending on the compound's properties. nih.gov The aging of TRWPs through processes like thermooxidation, photooxidation, and biodegradation can further impact the leaching of chemical additives. researchgate.net The chemical composition of particles emitted during driving has been analyzed, revealing the presence of various volatile organic compounds that can leach from the particles. mdpi.com

Fugacity Modeling for Environmental Partitioning Prediction

Chemical and Biochemical Transformation Mechanisms

Triphenyl phosphate (TPhP), a structurally similar compound, undergoes hydrolysis to form diphenyl phosphate (DPHP) and phenol. inchem.org The rate of this hydrolysis is pH-dependent, occurring slowly in neutral or acidic conditions and more rapidly in alkaline solutions. inchem.org The half-life for TPhP hydrolysis ranges from 3 to 19 days at pH 7 to 9. It is assumed that DPHP, as a hydrolysis product, is also readily biodegradable.

Biotransformation is a significant degradation pathway for aryl phosphates. In-vivo experiments with various aquatic species have shown that TPhP is metabolized into numerous degradation products, with DPHP being a consistently formed metabolite across all tested species. In vitro studies using chicken embryonic hepatocytes have further elucidated the metabolic pathways of TPhP. acs.org These studies identified not only the formation of DPHP but also hydroxylated metabolites (p- and m-hydroxy-TPhP), which were then conjugated with glucuronic acid in a phase II metabolic step. acs.org

The biodegradation of cresyl diphenyl phosphate has been studied under anaerobic conditions, demonstrating that microbial communities in activated sludge are capable of degrading this type of aryl phosphate. hhu.edu.cn The metabolism of OPEs in various organisms, including fish, can lead to the formation of di-alkyl and di-aryl phosphates (DAPs), which may have their own bioaccumulation potential and toxicity profiles. researchgate.net

Table 2: Mentioned Compound Names

Compound Name Abbreviation
6-PPD-quinone 6PPD-Q
Benzothiazole-2-sulfonic acid BTSA
Bisphenol A bis(diphenyl phosphate) BDP or BADP
Cresyl diphenyl phosphate CDP
This compound CDPHP
Di-n-butyl phosphate DNBP
Diphenyl phosphate DPHP
N-(1,3-dimethylbutyl)-N'-phenyl-1,4-phenylenediamine 6-PPD
N-cyclohexylbenzothiazole-2-sulfenamide CBS
Organophosphate ester OPE
Phenol -
Phenyl phosphate PhP
Resorcinol (B1680541) bis(diphenyl phosphate) RDP
Triphenyl phosphate TPP or TPhP
Tris(1,3-dichloro-2-propyl)phosphate TDCPP
Tris(1-chloro-2-propyl)phosphate TCPP
Tris(2-butoxyethyl) phosphate TBEP
Tris(2-choroethyl) phosphate TCEP

Hydrolytic Degradation and Kinetic Aspects

Hydrolysis is a key abiotic process in the degradation of organophosphate esters. For aryl phosphates, this typically involves the cleavage of the ester bond. service.gov.uk The rate of hydrolysis is significantly influenced by environmental conditions, particularly pH. For triphenyl phosphate (TPHP), a structurally related compound, hydrolysis is pH-dependent, with measured half-lives ranging from 3 to 19 days at pH levels between 7 and 9. This reaction yields diphenyl phosphate (DPHP) and phenol. However, the resulting DPHP, a core component of the CDP structure, appears to be resistant to further hydrolytic degradation under neutral and basic conditions, which may be due to the deprotonation of its free hydroxy group. For cresyl diphenyl phosphate, another closely related aryl phosphate, the hydrolytic half-life is considered infinite, indicating high stability against hydrolysis in water. service.gov.uk

Oxidative Transformation Processes and Products

In the atmosphere, this compound is subject to oxidative degradation, primarily initiated by reactions with hydroxyl (OH) radicals. This photochemical oxidation is a significant pathway for the atmospheric removal of the compound. The rate constant for the atmospheric photooxidation of cresyl diphenyl phosphate has been determined, leading to a calculated atmospheric half-life of approximately 32.1 hours. service.gov.uk

Research on the heterogeneous OH-initiated oxidation of diphenyl phosphate (DPhP), a key structural moiety and degradation product, provides further insight. The reaction rate constant for the heterogeneous loss of DPhP reacting with OH radicals has been measured at (2.33 ± 0.14) × 10⁻¹² cm³ molecules⁻¹ s⁻¹. nih.gov These oxidative processes lead to the formation of various particulate transformation products, altering the chemical composition and potential impact of the parent compound in the atmosphere. nih.gov

Biodegradation in Natural and Engineered Systems

Biodegradation is a critical pathway for the removal of this compound from aquatic and terrestrial environments, particularly within engineered systems like wastewater treatment plants.

The biotransformation of this compound proceeds through several identified pathways, leading to a variety of intermediate products. In anaerobic systems, high-resolution mass spectrometry has identified seven transformation products of CDP. hhu.edu.cnbohrium.com The proposed degradation pathways include:

Hydrolysis: Cleavage of the phosphate ester bonds is a primary step. service.gov.ukgdut.edu.cn

Carboxylation: This is a dominant pathway under anaerobic conditions, resulting in carboxylated intermediate products. hhu.edu.cnbohrium.com

Hydroxylation and Methylation: These pathways have also been confirmed for the aerobic biodegradation of related non-halogenated organophosphate esters. gdut.edu.cn

The most predominant transformation products that tend to accumulate in culture mediums during the aerobic degradation of similar organophosphate esters are di-alkyl/aryl phosphates (DAPs). gdut.edu.cn

The biotransformation of organophosphorus compounds is mediated by several classes of enzymes. nih.gov The metabolism of these xenobiotics often occurs in two phases. openaccessjournals.com

Phase I Enzymes: These enzymes introduce or unmask functional groups. The cytochrome P450 (CYP) enzyme superfamily is central to this phase, catalyzing oxidation reactions. openaccessjournals.comlongdom.org Specifically, CYP3A4 has been identified as a major activating enzyme in the metabolism of related compounds like 2-ethylhexyl diphenyl phosphate (EHDPHP). mdpi.com

Phase II Enzymes: These enzymes conjugate the modified compounds to increase their water solubility and facilitate excretion. openaccessjournals.com

Other key enzymes involved in the detoxification of organophosphate esters include phosphoric triester hydrolases (also known as phosphatases), which cleave the phosphate ester bonds, and carboxylesterases. nih.govresearchgate.net

Identification of Degradation Intermediates and Pathways (e.g., hydroxylation, methylation, carboxylation, glycosylation)

Abiotic Degradation Rates and Influencing Factors

As noted previously, the rate of hydrolysis can be highly dependent on pH. However, for cresyl diphenyl phosphate, the degradation rate constant for hydrolysis is assumed to be zero, with an infinite half-life, suggesting high stability in aqueous environments under typical conditions. service.gov.uk Similarly, the rate constant for direct photolysis in water is also considered to be zero. service.gov.uk In contrast, atmospheric photooxidation is relatively rapid, with a half-life of 32.1 hours, indicating that the atmosphere is a significant sink for this compound. service.gov.uk

Data on Degradation Kinetics of this compound and Related Compounds

Compound/ProcessDegradation TypeKinetic Model/Rate ConstantHalf-Life (t½)Environmental ConditionSource(s)
Cresyl Diphenyl PhosphateBiodegradationk = 0.943 d⁻¹ (First-order)~0.73 daysAnaerobic Activated Sludge hhu.edu.cn, bohrium.com
Cresyl Diphenyl PhosphateAtmospheric PhotooxidationkOH = 1.2×10⁻¹¹ cm³/molecule·s32.1 hoursAtmosphere service.gov.uk
Cresyl Diphenyl PhosphateHydrolysisk = 0 d⁻¹InfiniteWater service.gov.uk
Diphenyl Phosphate (DPhP)Heterogeneous Oxidationk = (2.33 ± 0.14) × 10⁻¹² cm³/molecule·sNot specifiedReaction with OH radicals nih.gov
Triphenyl Phosphate (TPHP)HydrolysisNot specified3–19 dayspH 7–9
Triphenyl Phosphate (TPHP)Aerobic Biodegradationk = 0.054 ± 0.009 h⁻¹ (Pseudo-first-order)~12.8 hoursEnriched Sludge Culture gdut.edu.cn

Degradation within Polymeric Materials

The incorporation of this compound and other organophosphorus flame retardants into polymeric materials significantly alters their behavior under thermal stress. The degradation pathways of these additives within the polymer matrix are complex and play a crucial role in their function as flame retardants.

Thermal Degradation Profiles of Phosphate-Containing Polymers

The thermal stability of a polymer containing a phosphate ester is influenced by the specific structure of the organophosphorus compound. Aryl phosphates, such as this compound, generally exhibit different degradation profiles compared to alkyl phosphates or other phosphorus-containing structures.

The thermal degradation of various organophosphorus esters has been studied to understand their stability within a polymer matrix. Generally, the process begins with the elimination of a phosphorus acid. nih.gov The temperature at which this occurs is highly dependent on the level of oxygenation at the phosphorus atom and the nature of the organic groups attached. nih.gov

For instance, alkyl phosphates tend to undergo this elimination reaction rapidly and at relatively low temperatures. nih.gov In contrast, aryl phosphates, like diphenyl phosphate, undergo the same decomposition process but at a somewhat higher temperature, indicating greater thermal stability. nih.gov Phosphonates and phosphinates, which have lower levels of oxygenation at the phosphorus atom, are even more stable, with degradation occurring more slowly and at much higher temperatures. nih.gov

Research on isosorbide (B1672297) bis-phosphorus esters provides a clear comparison of thermal stability. The diphenyl ester (IDPA), an aryl phosphate, is significantly more stable than its diethyl ester counterpart (an alkyl phosphate), but less stable than the corresponding phosphonate (B1237965) or phosphinate. nih.gov

Below is a data table comparing the thermal degradation onset temperatures of different types of isosorbide bis-phosphorus esters, illustrating the relative stability of aryl phosphates.

Phosphorus Ester TypeExample CompoundDegradation Onset Temperature (°C)Relative Stability
Alkyl PhosphateIsosorbide bis(diethyl phosphate) (IDEA)156Least Stable
Aryl PhosphateIsosorbide bis(diphenyl phosphate) (IDPA)289Intermediate Stability
PhosphonateIsosorbide bis(dopyloxy phosphonate) (IDOPYL)323More Stable
PhosphinateIsosorbide bis(diphenyl phosphinate) (IDPO)338Most Stable

This data demonstrates that aryl phosphates like diphenyl phosphate offer a balance of reactivity and stability, decomposing at temperatures high enough to be compatible with polymer processing but readily enough to interfere with combustion.

Mechanistic Influence of Phosphate Esters on Polymer Decomposition Pathways

Phosphate esters like this compound primarily act in the "condensed phase" during polymer combustion. Their degradation within the polymer matrix initiates a series of chemical reactions that alter the decomposition pathway of the polymer itself, ultimately leading to increased fire resistance.

The central mechanism involves the thermal decomposition of the phosphate ester to produce a phosphorus acid. nih.gov For aryl phosphates, this process typically involves the cleavage of the P-O-C (ester) bonds. mdpi.com This decomposition can lead to the formation of phosphoric acid, which can then polymerize at high temperatures to form polyphosphoric acid, a non-volatile substance. mdpi.comresearchgate.net

This generated acid acts as a powerful catalyst for the dehydration and crosslinking of the polymer chains. nih.govmpg.de This catalytic action promotes the formation of a thermally stable, carbonaceous char layer on the surface of the degrading polymer. nih.gov This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. nih.gov

It slows the rate of pyrolytic generation of volatile fuel fragments from the polymer. nih.gov

It limits the delivery of this flammable fuel to the combustion zone, thereby inhibiting sustained burning. nih.gov

Studies on polycarbonates blended with aryl phosphates like triphenylphosphate (TPP) and resorcinol bis(diphenylphosphate) (RDP) show that the phosphate alters the polymer's degradation products. researchgate.net The presence of the phosphate stabilizes the carbonate group of the polycarbonate from alcoholysis, reducing the evolution of bisphenol A and increasing the formation of other compounds like alkylphenols. researchgate.net This indicates a direct intervention in the polymer's intrinsic degradation pathway. The P-O-C bonds are often the weakest links in the initial chain scission process during thermal degradation. mdpi.com

In essence, the phosphate ester sacrifices itself to transform the polymer into a less flammable, more stable material at high temperatures. This solid-phase activity is characteristic of organophosphorus compounds with a high level of oxygenation at the phosphorus atom, such as phosphates. nih.gov

Advanced Analytical Methodologies and Trace Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone of CDP analysis, providing the necessary separation from interfering compounds present in a sample matrix. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of CDP and its metabolites.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for the analysis of CDP and other non-volatile or thermally labile organophosphate esters (OPEs). This method avoids the high temperatures required for gas chromatography, which could cause degradation of the analyte. Separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. Electrospray ionization (ESI) in positive mode is commonly employed, as the phosphate (B84403) group can be readily protonated to form the precursor ion [M+H]⁺ for mass spectrometric detection.

To improve upon conventional high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC) is frequently utilized for CDP analysis. UHPLC systems employ columns packed with sub-2 µm particles, which results in significantly higher separation efficiency and resolution compared to traditional HPLC columns (3-5 µm particles). This enhanced resolution is crucial for separating CDP from structurally similar isomers or other OPEs that may be present in the same sample and have similar retention times. The benefits of using UHPLC for CDP analysis include:

Improved Peak Shape: Narrower and sharper chromatographic peaks, leading to higher sensitivity and more accurate integration.

Faster Analysis Times: The high pressure tolerance of UHPLC systems allows for higher mobile phase flow rates, reducing run times from over 20-30 minutes to under 10 minutes without sacrificing separation quality.

Increased Sensitivity: Sharper peaks result in a higher signal-to-noise ratio, enabling the detection of CDP at lower concentrations.

A typical UHPLC method would involve a C18 column with a gradient elution program starting with a high percentage of aqueous mobile phase (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and ramping up to a high percentage of organic solvent to elute the semi-polar CDP.

For unambiguous identification and precise quantification, LC is coupled with tandem mass spectrometry (MS/MS). This technique operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated CDP molecule (the precursor ion). This isolated ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor for specific, characteristic fragment ions (product ions). The transition from a specific precursor ion to a specific product ion is a unique signature for the target analyte.

For Cyclohexyl diphenyl phosphate (C₁₈H₂₁O₄P, Molar Mass: 348.33 g/mol ), the protonated molecule [M+H]⁺ at m/z 349.1 is selected as the precursor ion. Common product ions result from the cleavage of the ester bonds.

This MS/MS approach is also essential for identifying and quantifying metabolites of CDP. The primary metabolite of CDP is Diphenyl phosphate (DPhP), formed via the cleavage of the cyclohexyl group. In metabolic studies, analytical methods are designed to detect both the parent compound and its metabolites. Using MS/MS, a specific precursor-product ion transition for DPhP (e.g., m/z 251.0 → 171.0) can be monitored in the same analytical run as CDP, allowing for comprehensive profiling.

Table 1: Example UHPLC-MS/MS Parameters for CDP and DPhP Analysis
ParameterThis compound (CDP)Diphenyl phosphate (DPhP) - Metabolite
Chromatographic ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Ionization ModeESI Positive [M+H]⁺ESI Negative [M-H]⁻
Precursor Ion (Q1)m/z 349.1m/z 249.0
Product Ion 1 (Q3 - Quantifier)m/z 251.0m/z 155.0
Product Ion 2 (Q3 - Qualifier)m/z 171.1m/z 93.0

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for OPE analysis. While CDP is considered semi-volatile, it can be analyzed by GC-MS provided that the instrumental conditions are optimized to prevent thermal degradation. This typically involves using a high-temperature capillary column (e.g., DB-5ms) and ensuring the injector temperature is hot enough for efficient volatilization without causing breakdown.

The most common ionization method in GC-MS is Electron Ionization (EI), which is a hard ionization technique that produces a characteristic and reproducible fragmentation pattern. The molecular ion (M⁺) of CDP at m/z 348 may be observed, but it is often of low abundance. The resulting mass spectrum is rich in fragment ions that are used for identification and quantification. Key fragments for CDP include ions corresponding to the loss of the cyclohexyl group or the formation of diphenyl phosphate-related structures.

For the analysis of polar metabolites like DPhP by GC, a derivatization step is often required to increase their volatility and thermal stability. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the phosphate group into a non-polar trimethylsilyl (B98337) (TMS) group, making the metabolite amenable to GC analysis.

Table 2: Typical GC-EI-MS Parameters for CDP Analysis
ParameterSetting/Value
Chromatographic Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow (~1.2 mL/min)
Injector Temperature280 °C
Oven Temperature ProgramInitial 80 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Key Ions for SIMm/z 348 (M⁺), m/z 265, m/z 251, m/z 94
SIM: Selected Ion Monitoring

The simultaneous analysis of a parent compound like CDP and its more polar, ionizable metabolites like DPhP presents a chromatographic challenge. In standard reversed-phase LC, the non-polar CDP is well-retained, but the highly polar and acidic DPhP may elute very early, close to the solvent front, leading to poor peak shape and potential matrix interference.

To overcome this, mixed-mode chromatography has emerged as a powerful solution. This technique uses stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (anionic or cationic) properties. For the analysis of CDP and DPhP, a mixed-mode column combining reversed-phase and weak anion-exchange (WAX) functionalities is ideal.

The reversed-phase mechanism retains the neutral, semi-polar CDP molecule.

The anion-exchange mechanism provides strong retention for the deprotonated (anionic) DPhP metabolite, even with highly aqueous mobile phases.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Sample Preparation and Enrichment Strategies

Given the trace levels of CDP in most samples, a sample preparation step is mandatory to extract the analyte from the matrix, remove interferences, and concentrate it to a level detectable by the instrument. The choice of technique depends heavily on the sample matrix.

Solid-Phase Extraction (SPE) is the most widely used technique for the extraction and cleanup of CDP from aqueous and solid samples. For aqueous samples like river water or wastewater, the sample is passed through an SPE cartridge packed with a sorbent that retains CDP. Common sorbents include:

Oasis HLB (Hydrophilic-Lipophilic Balanced): A copolymer sorbent that provides excellent retention for a wide range of compounds, including CDP.

C18 (Octadecylsilane): A non-polar sorbent that effectively retains CDP through hydrophobic interactions.

For solid samples like dust, soil, or sediment, the procedure typically begins with an extraction step, such as ultrasonic solvent extraction (USE) using a solvent mixture (e.g., hexane (B92381) and acetone), followed by a cleanup step using SPE to remove lipids and other co-extracted matrix components.

Liquid-Liquid Extraction (LLE) can also be used, particularly for water samples, but it is more solvent-intensive and less common than SPE in modern laboratories. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has also been adapted for the extraction of OPEs, including CDP, from complex food and environmental matrices.

For biological samples, such as urine, the focus is on the metabolite DPhP. The sample preparation involves an enzymatic deconjugation step (using β-glucuronidase and arylsulfatase) to cleave conjugated metabolites, followed by SPE for extraction and concentration.

Table 3: Common Sample Preparation Strategies for CDP Analysis
Sample MatrixExtraction TechniqueTypical Sorbent/SolventGeneral Finding
Water (River, Tap)Solid-Phase Extraction (SPE)Oasis HLB or C18 cartridgesHigh recoveries (>90%) are achievable for CDP at ng/L concentrations.
Indoor DustUltrasonic Solvent Extraction (USE) followed by SPE cleanupExtraction: Hexane/Acetone (1:1) Cleanup: Florisil or Silica SPEEffectively removes lipids and polar interferences, essential for accurate quantification.
Urine (for DPhP metabolite)Enzymatic Hydrolysis followed by SPEOasis HLB or Mixed-Mode Anion Exchange (MAX)Deconjugation step is critical to measure total DPhP. SPE provides clean extracts for LC-MS/MS.
Sediment/SoilPressurized Liquid Extraction (PLE) or USEExtraction: Dichloromethane/Acetone Cleanup: SPE with Alumina/SilicaAggressive extraction is needed to release CDP from the solid matrix. Multi-layer SPE cleanup may be required.

Molecularly Imprinted Solid-Phase Extraction (MISPE) for Selective Analytes

Molecularly Imprinted Solid-Phase Extraction (MISPE) has emerged as a highly selective sample preparation technique for the analysis of specific compounds, including organophosphate esters like diphenyl phosphate, a related compound to CDPHP. diva-portal.orgnih.gov This technique involves the creation of a molecularly imprinted polymer (MIP) with recognition sites that are complementary in shape, size, and functionality to the target analyte. diva-portal.orgmdpi.com This tailored selectivity allows for the effective separation of the target analyte from complex sample matrices. diva-portal.orgmdpi.com

The process of creating a MIP involves polymerizing functional monomers and a high degree of cross-linking monomers in the presence of a template molecule, which is the analyte of interest or a structurally similar compound. diva-portal.org After polymerization, the template is removed, leaving behind specific cavities that can rebind the target analyte with high affinity. diva-portal.org For the analysis of diphenyl phosphate in urine, a MIP was synthesized that demonstrated high selectivity, successfully overcoming interferences from other matrix components that were problematic when using a conventional mixed-mode anion exchange (MAX) solid-phase extraction (SPE) sorbent. diva-portal.org The selectivity of MISPE can be further optimized by controlling the pH of the sample, which influences both the extraction efficiency and the recovery of the analyte. diva-portal.org

Recent advancements have led to the development of magnetic molecularly imprinted polymers (MMIPs) for the extraction of diphenyl phosphate from urine samples. nih.gov This approach combines the selectivity of molecular imprinting with the convenience of magnetic separation, simplifying the extraction process. nih.gov The MMIP is fabricated using a sol-gel method and exhibits excellent adsorption capacity and reusability for diphenyl phosphate. nih.gov

Matrix Effects Mitigation in Complex Biological and Environmental Samples

Matrix effects, which are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. nih.gov In the analysis of organophosphate metabolites like diphenyl phosphate in urine, matrix effects can be substantial. nih.gov

Several strategies are employed to mitigate matrix effects. One common approach is the use of a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte. nih.gov The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal. nih.gov Additionally, optimizing sample cleanup procedures, such as solid-phase extraction, can effectively remove interfering matrix components. nih.gov Chromatographic separation can also be modified to separate the analyte from interfering compounds. nih.gov In some cases, switching the ionization source, for example from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), can reduce matrix effects, although APCI may have limitations in terms of sensitivity for certain analytes. nih.gov

For the analysis of diphenyl phosphate in urine, the use of diluted urine pools to prepare calibration standards is a common practice to minimize matrix effects. nih.gov However, studies have shown that even with this approach, significant deviations in measurement can occur for some organophosphate metabolites. nih.gov Therefore, a thorough evaluation of matrix effects during method development is crucial. This can be done qualitatively by post-column infusion experiments and quantitatively by comparing the response of the analyte in a pure solvent to its response in a matrix extract (post-extraction spiking). nih.gov

Advanced Extraction and Preconcentration Protocols

The low concentrations of CDPHP and its metabolites in many samples necessitate efficient extraction and preconcentration steps prior to analysis. dokumen.pubepa.gov Solid-phase extraction (SPE) is a widely used technique for this purpose, offering good recoveries and the potential for online coupling with detection systems. berkeley.edu For organophosphate esters, SPE has been shown to provide recoveries in the range of 67–105% with acceptable relative standard deviations (<20%). berkeley.edu

Microwave-assisted extraction (MAE) is another advanced technique that has been successfully applied to the extraction of organophosphate esters from sediment samples. berkeley.edu MAE offers good recoveries (78–105%) and precision (3–8% RSD) while being faster and requiring less solvent compared to traditional methods. berkeley.edu

Cloud point extraction (CPE) is a preconcentration technique that utilizes the property of non-ionic surfactants to form micelles and separate into a surfactant-rich phase at a certain temperature (the cloud point). science.gov This method has been used for the preconcentration of various analytes, including metals and organic compounds, from aqueous samples. science.gov Ultrasound-assisted cloud point extraction has been developed for the preconcentration of vanadium(V), demonstrating the potential of combining different techniques to enhance extraction efficiency. science.gov

Quantitative Method Validation and Quality Control

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the generated data. demarcheiso17025.comicdd.com This process involves the evaluation of several key performance parameters. demarcheiso17025.com

Determination of Instrumental Detection Limits and Overall Method Sensitivity

The limit of detection (LOD) and limit of quantitation (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For the analysis of diphenyl phosphate and other organophosphate metabolites in human urine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), method detection limits have been reported to range from 0.05 to 0.16 ng/mL. nih.govnih.gov Another study utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (U-HPLC-MS/MS) coupled with magnetic solid-phase extraction achieved a detection limit of 0.035 ng/mL for diphenyl phosphate in urine. nih.gov For the analysis of dialkyl phosphates using a novel UHPLC and post-column dication ion-pairing ESI-MS/MS method, instrumental detection limits as low as 0.01 ng/mL have been achieved. researchgate.net

Assessment of Linearity, Recovery, and Reproducibility

Method validation also involves assessing the linearity of the calibration curve, the recovery of the analyte from the sample matrix, and the reproducibility of the method. researchgate.netresearchgate.net Linearity is typically evaluated by analyzing a series of calibration standards over a defined concentration range, with a correlation coefficient (R²) close to 1 indicating a good linear fit. aphl.org For organophosphate analysis, R² values greater than 0.996 are generally considered acceptable. researchgate.net

Recovery experiments are performed by spiking a known amount of the analyte into a blank matrix and measuring the amount recovered. This provides a measure of the extraction efficiency and any losses during sample preparation. researchgate.net For diphenyl phosphate in urine, spiked recoveries have been reported to be in the range of 90–113%. nih.govnih.gov A study using magnetic solid-phase extraction for diphenyl phosphate reported spiked recoveries of 85.8%–109%. nih.gov

Reproducibility, or precision, is a measure of the closeness of agreement between replicate measurements. It is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). aphl.org For the analysis of organophosphate metabolites, intraday and interday reproducibility are typically evaluated, with RSDs ideally below 15-20%. aphl.org Studies on diphenyl phosphate have reported interday imprecision of 2–8% and relative standard deviations for spiked recoveries ranging from 5.1% to 13%. nih.govnih.govnih.gov

Table 1: Method Validation Parameters for Diphenyl Phosphate Analysis

ParameterReported Value/RangeAnalytical TechniqueMatrixSource
Detection Limit (LOD/MDL)0.05 - 0.16 ng/mLHPLC-MS/MSHuman Urine nih.gov, nih.gov
Detection Limit (LOD)0.035 ng/mLU-HPLC-MS/MS with MSPEHuman Urine nih.gov
Instrumental Detection Limit0.01 ng/mLUHPLC/ESI-MS/MSNot specified researchgate.net
Linearity (R²)> 0.996Not specifiedNot specified researchgate.net
Spiked Recovery90% - 113%HPLC-MS/MSHuman Urine nih.gov, nih.gov
Spiked Recovery85.8% - 109%U-HPLC-MS/MS with MSPEHuman Urine nih.gov
Interday Imprecision (RSD)2% - 8%HPLC-MS/MSHuman Urine nih.gov, nih.gov
Reproducibility (RSD)5.1% - 13%U-HPLC-MS/MS with MSPEHuman Urine nih.gov

Implementation of Quality Assurance/Quality Control (QA/QC) Protocols

The implementation of robust Quality Assurance/Quality Control (QA/QC) protocols is essential for maintaining the integrity and reliability of analytical data. who.int This includes the regular analysis of quality control samples, such as blanks, spiked samples, and certified reference materials, to monitor the performance of the analytical method. epa.gov Any deviations from established quality control criteria should be documented and investigated, and corrective actions should be taken. who.int For methods that yield quantitative results, the measurement of bias and precision are minimum requirements. demarcheiso17025.com In trace analysis, it is also crucial to confirm that the achievable limit of detection and quantitation are fit for the intended purpose. demarcheiso17025.com The use of multi-rule quality control procedures can help in effectively monitoring the performance of the analytical method over time. nih.gov

Applications in Advanced Materials Science and Engineering

Functional Roles in Polymer Modification and Performance Enhancement

The incorporation of cyclohexyl diphenyl phosphate (B84403) into polymeric systems serves to enhance their performance characteristics, primarily through improved compatibility in polymer blends and reinforcement of mechanical properties in composites.

Polymer blends, such as those combining polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS), are of significant commercial interest as they offer a desirable balance of properties, including toughness, heat resistance, and processability. astm.orgoapen.org However, PC and ABS are largely immiscible, leading to a multiphase morphology with poor adhesion between the distinct polymer phases. astm.org This poor interfacial adhesion can compromise the final mechanical properties of the blend.

The addition of cyclohexyl diphenyl phosphate to polymer composites can significantly influence their mechanical performance. Acting as a plasticizer and a coupling agent, it can modify the stress-strain behavior, toughness, and flexibility of the material. The introduction of the bulky cyclohexyl group can increase the free volume within the polymer matrix, enhancing chain mobility and leading to increased elongation at break and impact strength. mdpi.com

In epoxy composites, for example, the addition of phosphorus-containing plasticizers has been shown to improve mechanical properties. Studies on similar organophosphates demonstrate a notable increase in resistance to bending stress and a significant enhancement in impact strength. mdpi.com This is attributed to the ability of the additive to dissipate energy and prevent crack propagation. The table below, based on findings for similar phosphate plasticizers in epoxy composites, illustrates the potential impact on mechanical properties. mdpi.com

Table 1: Representative Influence of Phosphate Plasticizers on Epoxy Composite Mechanical Properties This table is illustrative and based on data for similar organophosphate plasticizers, not specifically this compound.

Property Unmodified Epoxy Epoxy + Phosphate Plasticizer Percentage Change
Tensile Strength Base Value Increased +38% to +46%
Bending Stress Resistance Base Value Increased +25% to +32%

| Impact Strength | Base Value | Increased | +100% to +300% (2-4 times) |

Compatibilization and Interfacial Adhesion in Polymer Blends (e.g., PC/ABS)

Mechanisms of Material Degradation Control

This compound plays a critical role in controlling the degradation of polymers, particularly at elevated temperatures. Its action is primarily focused on enhancing thermal stability and altering degradation pathways to minimize the formation of flammable products.

In polymeric systems like polycarbonate, organophosphate additives are known to significantly enhance thermal stability. researchgate.net During thermal degradation, these additives can interrupt the decomposition reactions in both the condensed (solid) phase and the gas phase.

In the condensed phase, the phosphate compound decomposes at high temperatures to form phosphoric and polyphosphoric acids. researchgate.net These acidic species act as catalysts for dehydration reactions within the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. mdpi.com This char layer serves as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the escape of flammable volatile gases produced during decomposition. mdpi.comresearchgate.net Research on PC blends with triphenyl phosphate (TPP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP) shows that the phosphate stabilizes the carbonate group, leading to a significant reduction in the evolution of flammable degradation products like bisphenol A. researchgate.net

The addition of phosphorus-containing flame retardants generally leads to an increase in the char yield at high temperatures, which is a key indicator of enhanced thermal stability and flame retardancy. mdpi.commdpi.com

Table 2: Effect of an Aromatic Phosphate Additive (BAPDP) on Thermal Stability of PC/ABS Data from a study on Bisphenol AP Bis(Diphenyl Phosphate) (BAPDP) in PC/ABS. mdpi.com

Material Composition Decomposition Temp. (Td5) Char Yield at 600°C
Neat PC/ABS 375.4 °C 12.8%
PC/ABS + 15 wt% BAPDP 381.4 °C 18.9%

| PC/ABS + 25 wt% BAPDP | 386.5 °C | 21.2% |

This mechanism effectively alters the polymer's degradation pathway from one that produces a large volume of flammable gases to one that favors the formation of a protective, non-combustible residue. nih.gov

Development of Specialized Functional Materials

The chemistry of phosphate esters is also harnessed in the foundational synthesis of polymers, enabling the creation of materials with highly specific and controlled structures.

Diphenyl phosphate (DPP), a closely related compound, has been established as a highly effective organocatalyst for the ring-opening polymerization (ROP) of cyclic carbonate and lactone monomers. acs.orgrsc.org This catalytic process allows for the precise synthesis of polycarbonates with well-defined molecular architectures, including controlled molecular weights, narrow molecular weight distributions (polydispersity), and specific end-group functionalities. acs.org

The ROP mechanism catalyzed by DPP proceeds without significant side reactions like transesterification or decarboxylation, which preserves the integrity of the polymer backbone. acs.org This control is crucial for producing advanced materials such as:

Block Copolymers: By sequentially adding different monomers, well-defined block copolymers like poly(trimethylene carbonate)-block-poly(l-lactide) can be synthesized. acs.org

End-Functionalized Polymers: The use of functional initiators in the polymerization process allows for the creation of polycarbonates with specific chemical groups at the chain ends, which can then be used for further modifications or for creating more complex structures like macrocycles. acs.org

This synthetic strategy provides a versatile platform for designing and developing specialized polycarbonates. The ability to precisely control the polymer structure at the molecular level is key to tailoring material properties for high-performance applications. While DPP is the documented catalyst, the principles of this synthesis highlight the role of the diphenyl phosphate moiety in advanced polymer synthesis. acs.orgresearchgate.net

Table 3: Examples of Polycarbonates Synthesized via Diphenyl Phosphate (DPP)-Catalyzed ROP

Monomer(s) Initiator/Co-catalyst Resulting Polymer Architecture Reference
Trimethylene Carbonate (TMC) 3-phenyl-1-propanol Linear Poly(trimethylene carbonate) acs.org
TMC and ε-caprolactone 3-phenyl-1-propanol Poly(trimethylene carbonate)-block-poly(ε-caprolactone) acs.org
TMC and L-lactide 4-dimethylaminopyridine Poly(trimethylene carbonate)-block-poly(l-lactide) acs.org

Integration into Cellulose (B213188) Acetate (B1210297) for Modulated Material Characteristics

This compound is identified in patent literature as a fire-resistant plasticizer, indicating its potential for use in various polymers. epo.org While its application in cellulose acetate is plausible within this context, detailed research studies and specific data on the modulation of cellulose acetate's characteristics by this compound are not extensively documented in publicly available scientific literature. However, the effects of its integration can be inferred by examining the well-documented impact of structurally similar organophosphate esters, such as cresyl diphenyl phosphate and triphenyl phosphate, which are commonly used as additives in cellulose acetate.

The primary roles of incorporating an organophosphate ester like this compound into a cellulose acetate matrix are to function as a plasticizer and a flame retardant.

Plasticizing Effect: Cellulose acetate is a rigid polymer with a high glass transition temperature (Tg) due to strong intermolecular hydrogen bonds. si.edu The incorporation of a plasticizer is essential to lower the Tg, reduce brittleness, and improve flexibility and workability for applications like films and molded articles. si.edu The bulky and non-polar cyclohexyl and phenyl groups of this compound would position themselves between the cellulose acetate polymer chains. This spacing increases the intermolecular distance, thereby weakening the hydrogen bonding network and enhancing the mobility of the polymer chains. This phenomenon leads to a significant reduction in the glass transition temperature and increased flexibility of the composite material.

Research on cellulose acetate-diphenyl phosphate mixed esters, where diphenyl phosphate groups are chemically bonded to the cellulose backbone, demonstrates this principle. An increase in the substitution of diphenyl phosphate groups leads to a notable reduction in Tg, with values dropping significantly as the bulky phosphate groups disrupt the hydrogen bonding network and increase intermolecular distance. researchgate.net A similar mechanism would apply when this compound is used as an external plasticizer.

Flame Retardancy: Organophosphate esters are effective flame retardants for cellulosic materials. google.com When the cellulose acetate composite is exposed to a flame, the heat causes the this compound to decompose. This decomposition releases phosphoric acid. The phosphoric acid acts as a catalyst in the dehydration of the cellulose acetate, promoting the formation of a stable char layer on the material's surface. This char layer acts as an insulating barrier, limiting the heat transfer to the underlying polymer and restricting the release of flammable volatile gases, thus extinguishing the flame or slowing the spread of fire. This mechanism is a key reason for incorporating phosphate esters into polymers used in electronics and other applications requiring fire safety.

The table below illustrates the typical effects of adding an organophosphate ester plasticizer on the key properties of cellulose acetate, based on findings for analogous compounds.

PropertyCellulose Acetate (Unplasticized)Cellulose Acetate with Organophosphate EsterRationale for Change
Glass Transition Temp. (Tg) High (~190-200 °C)LoweredIntermolecular forces are weakened by the additive, increasing polymer chain mobility. researchgate.net
Tensile Strength HighDecreasedPlasticizer reduces intermolecular cohesion, leading to lower stress required for failure. si.edu
Elongation at Break LowIncreasedIncreased chain mobility allows for greater deformation before fracture. si.edu
Flexibility / Toughness Low (Brittle)IncreasedThe material can absorb more energy before failing.
Flame Retardancy (LOI) Low (~18%)IncreasedAdditive promotes char formation, inhibiting combustion. mdpi.com

This table is illustrative and shows generalized trends. Specific values would vary based on the exact concentration and type of organophosphate ester used.

Q & A

Q. How do land-use patterns correlate with CDP contamination in urban vs. agricultural watersheds?

  • Methodology : Deploy passive samplers (POCIS) in surface waters to collect spatial-temporal data. Apply GIS-based regression models to link CDP concentrations with variables like industrial density, precipitation (AP), and wastewater discharge rates. Validate with sediment core analysis for historical trends .

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